5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Description
The compound 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a triazole derivative featuring two distinct aromatic substituents:
- 4-Ethoxy-3-methoxyphenyl group: This substituent combines ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 4- and 3-positions of the phenyl ring, respectively.
- 3-(Trifluoromethyl)phenyl group: The trifluoromethyl (–CF₃) group at the 3-position introduces strong electron-withdrawing effects, which can increase metabolic stability and lipophilicity, common features in agrochemical and pharmaceutical agents .
Triazole cores are widely exploited in medicinal and agrochemical chemistry due to their versatility in hydrogen bonding and π-stacking interactions. While direct synthesis data for this specific compound is absent in the provided evidence, analogous triazoles are typically synthesized via nucleophilic substitution, thiolation, or coupling reactions using cesium carbonate (Cs₂CO₃) or sodium ethoxide (NaOEt) as bases in solvents like DMF or acetonitrile .
Properties
Molecular Formula |
C18H16F3N3O2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
5-(4-ethoxy-3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-26-14-8-7-12(10-15(14)25-2)17-22-16(23-24-17)11-5-4-6-13(9-11)18(19,20)21/h4-10H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
MGWZKHSZKUNHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions:
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.
Substitution: The compound can participate in various substitution reactions, including electrophilic and nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit certain enzymes, making them useful in biochemical research.
Medicine
Antifungal Agents: Triazole compounds are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.
Anticancer Research: Some derivatives have shown potential in anticancer research.
Industry
Agriculture: Used as fungicides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For example, as an antifungal agent, it may inhibit fungal cytochrome P450 enzymes, disrupting cell membrane synthesis and leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound combines both types (ethoxy/methoxy vs. –CF₃), balancing solubility and stability. In contrast, analogs like use multiple methoxy groups for enhanced polarity, while prioritizes lipophilicity with –CF₃ and –Cl.
- Heterocyclic Hybrids : Compounds like integrate thiadiazole rings, which may enhance DNA intercalation in anticancer activity. The target compound lacks such hybridization but retains aromatic diversity.
Key Observations:
Table 3: Activity Comparison with Structural Analogs
Key Observations:
- Anticancer Potential: The target compound’s –CF₃ group may mimic the activity of , where fluorinated triazoles inhibit fungal enzymes.
- Antimicrobial Gaps : While achieves high antifungal activity with Schiff bases, the target compound’s ethoxy/methoxy groups may reduce efficacy compared to –SH or –Cl substituents .
Biological Activity
5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific triazole derivative through various studies and findings.
Chemical Structure and Properties
The molecular formula of 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole is , with a molecular weight of approximately 363.33 g/mol. The compound features an ethoxy group and a trifluoromethyl group that contribute to its unique properties and biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In a study on various triazole derivatives, including those similar to 5-(4-Ethoxy-3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole, significant antimicrobial activity was observed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different derivatives, showcasing the potential of these compounds as antimicrobial agents .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| C4 | Mycobacterium tuberculosis | 0.976 |
| C8 | Mycobacterium smegmatis | 31.25 |
| C11 | Mycobacterium phlei | 62.5 |
Antitubercular Activity
Research has indicated that triazole derivatives exhibit promising antitubercular activity. In vitro tests against Mycobacterium tuberculosis showed that certain derivatives had low MIC values, suggesting strong efficacy against this pathogen. The structural modifications in triazoles could enhance their interaction with the target enzymes in mycobacteria, making them potential candidates for tuberculosis treatment .
Antioxidant and Anti-inflammatory Activities
Triazoles are also recognized for their antioxidant properties. Compounds in this class can scavenge free radicals and reduce oxidative stress, which is linked to various diseases. Additionally, some studies have highlighted the anti-inflammatory effects of triazoles, indicating their potential use in treating inflammatory conditions .
Anticancer Potential
The anticancer properties of 1,2,4-triazoles have been documented in various studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms. Research suggests that the modification of triazole structures can lead to enhanced anticancer activity .
Case Studies
Several case studies have been conducted on similar triazole derivatives to evaluate their biological activities:
- Study on Antimycobacterial Activity : A series of pyridine-1,2,4-triazole derivatives was synthesized and tested against multiple strains of Mycobacterium. The study found that specific substitutions on the triazole ring significantly increased their potency .
- Antioxidant Activity Assessment : Triazoles were evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals in various models. The results demonstrated a strong correlation between antioxidant activity and the presence of electron-withdrawing groups on the triazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
